molecular formula C22H29ClN2O3 B14750007 [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride

Cat. No.: B14750007
M. Wt: 404.9 g/mol
InChI Key: KXESITMAGBVRTM-NDRUTXPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of a quinoline moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the quinoline moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in studies involving enzyme interactions and receptor binding due to its specific structural features. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as pain management and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate
  • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrobromide

Uniqueness

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride is unique due to its specific combination of a bicyclic structure and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C22H28N2O3.ClH/c1-14(2)13-24-20-7-5-4-6-18(20)19(12-21(24)25)22(26)27-17-10-15-8-9-16(11-17)23(15)3;/h4-7,12,14-17H,8-11,13H2,1-3H3;1H/t15-,16+,17?;

InChI Key

KXESITMAGBVRTM-NDRUTXPUSA-N

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C.Cl

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3CC4CCC(C3)N4C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.